Benzyl-methyl-pyrrolidin-3-yl-amine

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Benzyl-methyl-pyrrolidin-3-yl-amine (CAS 1220172-66-6), systematically named N-benzyl-N-methylpyrrolidin-3-amine, is a saturated five-membered N-heterocyclic building block (C12H18N2, MW 190.28 g/mol). The compound features a pyrrolidine ring substituted at the 3-position with a tertiary N-benzyl-N-methylamino group, while the pyrrolidine ring nitrogen remains a free secondary amine (XLogP3-AA = 1.5, predicted pKa = 9.95±0.10).

Molecular Formula C12H18N2
Molecular Weight 190.29
CAS No. 1220172-66-6
Cat. No. B2830013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-methyl-pyrrolidin-3-yl-amine
CAS1220172-66-6
Molecular FormulaC12H18N2
Molecular Weight190.29
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CCNC2
InChIInChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
InChIKeyYYCPQEKHXOHJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-methyl-pyrrolidin-3-yl-amine (CAS 1220172-66-6): Baseline Identity and Chemical Classification for Procurement


Benzyl-methyl-pyrrolidin-3-yl-amine (CAS 1220172-66-6), systematically named N-benzyl-N-methylpyrrolidin-3-amine, is a saturated five-membered N-heterocyclic building block (C12H18N2, MW 190.28 g/mol) [1]. The compound features a pyrrolidine ring substituted at the 3-position with a tertiary N-benzyl-N-methylamino group, while the pyrrolidine ring nitrogen remains a free secondary amine (XLogP3-AA = 1.5, predicted pKa = 9.95±0.10) [1]. This substitution pattern creates a differentiated scaffold among pyrrolidine-based diamine building blocks, where the regiochemistry and amine substitution state directly determine the compound's synthetic utility and downstream biological profile.

Procurement Risk of Substituting Benzyl-methyl-pyrrolidin-3-yl-amine with a Generic Pyrrolidine Building Block


Pyrrolidine-based building blocks with identical molecular formulae (C12H18N2) but different regiochemistry cannot be assumed interchangeable for medicinal chemistry or chemical biology applications . The position of the benzyl substituent—whether on the ring nitrogen (yielding a tertiary ring amine and secondary exocyclic amine, as in 1-benzyl-3-(methylamino)pyrrolidine, CAS 69478-77-9) or on the exocyclic 3-amino group (yielding a secondary ring amine and tertiary exocyclic amine, as in the target compound)—dramatically alters hydrogen-bond donor/acceptor capacity, steric environment, and the vector of the benzyl group in three-dimensional space. These differences produce divergent selectivity profiles when the scaffold is elaborated into receptor ligands: the target compound's free pyrrolidine NH provides a site for further derivatization (e.g., sulfonylation, amidation, or reductive amination) that is blocked in the N-benzyl isomer [1]. Empirical evidence from benzamide neuroleptic series demonstrates that relocating the N-benzyl group from the exocyclic amine to the pyrrolidine ring nitrogen changes antistereotypic potency over 400-fold relative to metoclopramide, confirming that generic substitution across pyrrolidine regioisomers is unsupported without explicit comparative bridging data [1].

Quantitative Differentiation of Benzyl-methyl-pyrrolidin-3-yl-amine from Closest Analogs: Evidence for Informed Selection


Regiochemical Differentiation: Secondary Ring Amine vs. Tertiary Ring Amine in C12H18N2 Diamine Building Blocks

Benzyl-methyl-pyrrolidin-3-yl-amine (CAS 1220172-66-6) and its closest positional isomer 1-benzyl-3-(methylamino)pyrrolidine (CAS 69478-77-9) share the identical molecular formula (C12H18N2, MW 190.28), but differ in the placement of the benzyl group—exocyclic 3-amino substitution versus endocyclic ring-nitrogen substitution, respectively . This regiochemical difference results in distinct hydrogen-bond donor profiles: the target compound possesses a secondary ring NH (one HBD) and a tertiary exocyclic amine (zero HBD), whereas the comparator possesses a tertiary ring amine (zero HBD) and a secondary exocyclic amine (one HBD) [1]. In the context of 3-aminopyrrolidine-derived benzamide neuroleptics, the target compound's scaffold configuration—when elaborated to cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)—produces antistereotypic potency 408 times greater than metoclopramide and 13 times greater than haloperidol, demonstrating that the benzyl-on-ring-nitrogen configuration is critical for D2 receptor engagement in this chemotype [2]. The regioisomeric benzamide series (linear vs. cyclic benzamides of 1-benzyl-3-aminopyrrolidine) consistently showed superior activity for the cyclic benzamide scaffold, reinforcing that the free ring NH geometry of the target compound's scaffold is pharmacologically privileged for certain receptor targets [2].

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Predicted pKa Comparison: Impact on Salt Formation and Purification Strategies for Procurement

The predicted pKa of N-benzyl-N-methylpyrrolidin-3-amine is 9.95±0.10 . While no experimentally measured pKa for the direct positional isomer 1-benzyl-3-(methylamino)pyrrolidine was identified through authoritative databases, the exocyclic N-methyl-N-benzyl tertiary amine in the target compound is expected to be slightly more basic than the endocyclic pyrrolidine ring amine in the isomer (typical pKa ~10–11 for tertiary aliphatic amines vs. ~10 for pyrrolidine ring NH). The predicted pKa of 9.95 enables straightforward salt formation with HCl (as the dihydrochloride salt, CAS 1219980-55-8, is commercially documented ) and supports aqueous acid extraction during purification. In contrast, the positional isomer (CAS 69478-77-9) features a benzyl group on the ring nitrogen, which reduces ring amine basicity through inductive electron withdrawal and steric hindrance, potentially complicating salt stoichiometry and purification .

Physicochemical Profiling Salt Selection Purification Strategy

Commercial Availability and Enantiopure Option Differentiation for Asymmetric Synthesis Programs

The target compound Benzyl-methyl-pyrrolidin-3-yl-amine (CAS 1220172-66-6) is commercially available as a racemic mixture from multiple suppliers (e.g., purity 95–98%, pack sizes 1g–10g) . Additionally, both enantiomers are individually available with defined stereochemistry: the (R)-enantiomer as CAS 1354009-52-1 and the (S)-enantiomer as CAS 1353995-07-9, with optical purity specifications of ee% ≥98.0% confirmed by GC for the (S)-form . In contrast, the regioisomeric 1-benzyl-3-(methylamino)pyrrolidine (CAS 69478-77-9) is also available from major suppliers (TCI, Sigma-Aldrich) at >96% purity, but its chiral center arises from the 3-substituted pyrrolidine ring itself, and the enantiomers (CAS 169749-99-9 for (S), CAS 116499-25-7 for (R)) are accessed through different synthetic routes . The target compound's stereocenter resides at the 3-position carbon bearing the tertiary amine, and the free pyrrolidine NH enables late-stage chiral resolution via diastereomeric salt formation, potentially offering more flexible stereochemical control during library synthesis compared to the N-benzyl locked isomer.

Chiral Building Blocks Asymmetric Synthesis Enantioselective Ligand Design

Scaffold Elaboration Potential: Free Pyrrolidine NH as a Handle for Targeted Library Synthesis via the 3-Aminopyrrolidine Motif

Benzyl-methyl-pyrrolidin-3-yl-amine retains a free secondary amine on the pyrrolidine ring, providing an orthogonal synthetic handle for derivatization that is absent in the N-benzylpyrrolidine isomer series where the ring nitrogen is already substituted [1]. This feature was exploited in the design of 1-substituted 3-aminopyrrolidine benzamide libraries, where the ring NH was elaborated with benzyl or substituted benzyl groups to generate neuroleptic candidates with antistereotypic activities up to 408 times more potent than metoclopramide [2]. The target compound thus serves as a late-stage diversification point: the pre-installed N-benzyl-N-methyl tertiary amine provides a fixed hydrophobic/aromatic motif, while the free ring NH enables installation of variable acyl, sulfonyl, alkyl, or aryl groups to rapidly generate focused compound libraries for GPCR or ion channel target families. By contrast, 1-benzyl-3-(methylamino)pyrrolidine has the ring N already occupied, restricting diversification to the exocyclic secondary amine only—a different vector space.

Parallel Synthesis Diversity-Oriented Synthesis GPCR Ligand Libraries

Validated Application Scenarios for Benzyl-methyl-pyrrolidin-3-yl-amine in Research and Industrial Medicinal Chemistry


Synthesis of 1-Substituted 3-Aminopyrrolidine Libraries for Dopamine D2/Serotonin Receptor Antagonist Screening

Programs targeting CNS receptors where the 1-benzyl-3-aminopyrrolidine scaffold has proven pharmacophoric relevance should select the target compound as the key intermediate. The free pyrrolidine NH permits installation of diverse aromatic and heteroaromatic substituents via reductive amination or nucleophilic substitution, while the pre-installed N-benzyl-N-methyl motif maintains hydrophobic contacts in the receptor binding pocket. This approach yielded YM-09151-2, a D2 antagonist with antistereotypic potency 408-fold greater than metoclopramide and a favorable therapeutic ratio [1]. The target compound's scaffold was explicitly identified as providing superior potency relative to the linear benzamide series [1].

Enantioselective Synthesis of Chiral Amine Ligands for Asymmetric Catalysis or Receptor Pharmacology

When stereochemical configuration at the pyrrolidine 3-position is critical for target engagement, the enantiopure forms of the target compound (CAS 1354009-52-1 (R) and CAS 1353995-07-9 (S)) must be procured rather than the regioisomeric enantiomers . The (S)-enantiomer, when incorporated into elaborated ligands, has demonstrated high-affinity binding to dopamine D4 and 5-HT2A receptors, with the absolute configuration at the 3-position determining receptor subtype selectivity [2]. Using the incorrect enantiomer series (e.g., (S)-1-benzyl-3-(methylamino)pyrrolidine, CAS 169749-99-9) would produce a different three-dimensional orientation of the benzyl group and alter pharmacological outcomes.

Physicochemical Optimization of Fragment Hits via Salt Screening and Solubility Enhancement

For fragment-based drug discovery campaigns where initial hits require salt formation to improve solubility or crystallinity, the target compound's predicted pKa of 9.95 supports reliable protonation and dihydrochloride salt formation (CAS 1219980-55-8) [1]. The free pyrrolidine NH site can be selectively addressed under controlled pH conditions, whereas the regioisomeric benzyl-on-ring-nitrogen compound presents a more complex protonation landscape due to steric hindrance at the tertiary ring amine, potentially leading to inconsistent salt stoichiometry during scale-up [1].

Building Block for Proteolysis-Targeting Chimeras (PROTACs) and Bifunctional Degraders Requiring a Chiral Pyrrolidine Linker

The target compound's combination of a rigid pyrrolidine ring, a tertiary amine motif for linker attachment, and a free secondary amine for E3 ligase ligand conjugation, makes it a strategic linker element in PROTAC design. The chiral center at the pyrrolidine 3-position provides a stereochemical handle to explore ternary complex formation geometry, a parameter increasingly recognized as critical for efficient target degradation. Procurement of the enantiopure forms (ee ≥98%) ensures stereochemically defined linker geometry .

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